Ethyl 3-(4-nitroanilino)-3-oxopropanoate
Description
Ethyl 3-(4-nitroanilino)-3-oxopropanoate is a β-keto ester derivative featuring a 4-nitroanilino substituent. This compound belongs to a broader class of 3-oxopropanoate esters, which are widely utilized as intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals . The nitro group at the para position of the aniline ring confers strong electron-withdrawing properties, influencing both reactivity and stability.
Properties
CAS No. |
10390-08-6 |
|---|---|
Molecular Formula |
C11H12N2O5 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
ethyl 3-(4-nitroanilino)-3-oxopropanoate |
InChI |
InChI=1S/C11H12N2O5/c1-2-18-11(15)7-10(14)12-8-3-5-9(6-4-8)13(16)17/h3-6H,2,7H2,1H3,(H,12,14) |
InChI Key |
MWYYWXZHCBCYII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The structural and functional diversity of 3-oxopropanoate derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of ethyl 3-(4-nitroanilino)-3-oxopropanoate with key analogues:
Substituent Effects on Physical and Chemical Properties
*Inferred from similar nitro-substituted solids in .
†Assumed based on analogous esters in .
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitro group in the target compound enhances stability but may reduce solubility compared to methoxy or methyl substituents .
- Substituent Position: Para-nitro derivatives generally exhibit higher thermal stability than ortho-nitro analogues (e.g., ethyl 3-(2-nitrophenyl)-3-oxopropanoate) due to reduced steric hindrance .
- Ester Choice: Methyl esters (e.g., methyl 3-(4-nitrophenyl)-3-oxopropanoate) often achieve higher synthetic yields (91%) compared to ethyl esters, possibly due to better reaction kinetics .
Contrasts:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
